

Application Notes and Protocols for NEO2734

Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NEO2734

Cat. No.: B2955155

[Get Quote](#)

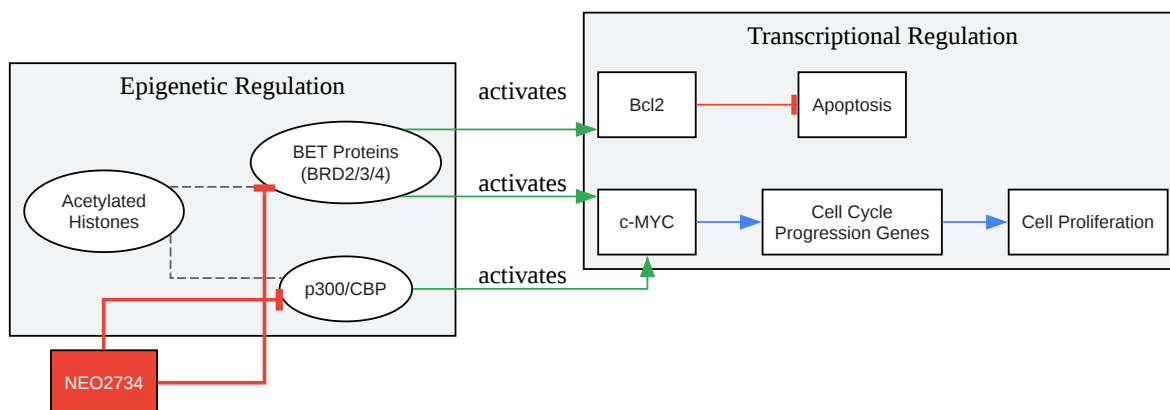
For Researchers, Scientists, and Drug Development Professionals

Introduction

NEO2734, also known as EP31670, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins and the structurally related p300/CBP coactivators. This dual activity provides a multi-faceted approach to epigenetic modulation, impacting key oncogenic signaling pathways. Preclinical studies have demonstrated significant antitumor activity in a range of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), prostate cancer, and NUT midline carcinoma. These application notes provide detailed protocols for the preparation and in vivo administration of **NEO2734**, along with a summary of its mechanism of action and preclinical efficacy.

Mechanism of Action

NEO2734 exerts its anticancer effects by binding to the bromodomains of both BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases p300 (EP300) and CBP. This dual inhibition disrupts the reading of acetylated histones, a critical step in transcriptional activation. A key downstream effect is the suppression of the MYC oncogene, a master regulator of cell proliferation and survival. By inhibiting both BET proteins and p300/CBP, **NEO2734** can lead to a more profound and durable suppression of MYC and other oncogenic transcriptional programs compared to single-target inhibitors.



[Click to download full resolution via product page](#)

Diagram 1: NEO2734 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **NEO2734** across various preclinical models.

Table 1: In Vivo Efficacy of **NEO2734** in Hematological Malignancies

Cancer Type	Animal Model	Cell Line	Dosing Regimen	Outcome	Reference
Acute Myeloid Leukemia (AML)	SCID Mice	MV-4-11 Xenograft	1, 3, 10 mg/kg, PO, QD for 14 days	Dose-dependent tumor growth inhibition. 10 mg/kg was significantly more potent than the BET inhibitor molibresib.	
Acute Myeloid Leukemia (AML)	PDX Mouse Model	Primary AML cells	10 mg/kg	Increased the effectiveness of combination chemotherapy treatment.	
Diffuse Large B-Cell Lymphoma (DLBCL)	NOD-SCID Mice	TMD8 Xenograft	10 mg/kg, PO, QD, 6 days/week	Repressed tumor growth.	

Table 2: In Vivo Efficacy of **NEO2734** in Solid Tumors

Cancer Type	Animal Model	Cell Line/Model	Dosing Regimen	Outcome	Reference
NUT Midline Carcinoma	Mice	PER-403 and 14169 Xenograft Models	5, 8, 10 mg/kg, PO, QD for 28 days	Inhibited tumor growth and prolonged survival. Markedly improved survival compared to other inhibitors.	
Prostate Cancer	SCID Mice	Q165P PDX Model	Not specified	Suppressed tumor growth by inhibiting AKT and AR signaling.	
Prostate Cancer	Mice	JQ1-resistant SPOP hotspot mutant xenografts	Not specified	Demonstrated robust responsiveness.	
Undifferentiated Pleomorphic Sarcoma (UPS)	Rag2 ^{-/-} yc ^{-/-} mice	JR588 and KN473 PDX Models	10 mg/kg, PO, QD	Reduced tumor growth in both models.	

Experimental Protocols

NEO2734 Formulation for In Vivo Oral Administration

This protocol describes the preparation of **NEO2734** for oral gavage in mice.

Materials:

- **NEO2734** powder
- Polyethylene glycol 400 (PEG400)
- Distilled water
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator

Procedure:

- **Vehicle Preparation:** Prepare a 40% PEG400 solution by mixing 4 parts PEG400 with 6 parts distilled water. For example, to make 10 mL of vehicle, mix 4 mL of PEG400 with 6 mL of distilled water.
- **Drug Dissolution:**
 - Weigh the required amount of **NEO2734** powder to achieve the desired final concentration. For a 10 mg/kg dose in a mouse receiving a 0.1 mL volume, a 1 mg/mL solution is needed.
 - Add the **NEO2734** powder to the 40% PEG400 vehicle.
- **Solubilization:**
 - Vortex the mixture vigorously for several minutes.
 - Sonicate the formulation for approximately 20-45 minutes at room temperature until the compound is completely dissolved. Visual inspection should confirm no visible particles remain.
- **Storage and Handling:**

- The drug formulation should be prepared fresh weekly.
- Store the prepared solution at 4°C, protected from light.
- Before each administration, warm the solution to room temperature.
- The prepared formulation is stable for a maximum of 7 consecutive days.

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general workflow for establishing and treating xenograft models to evaluate the efficacy of **NEO2734**.

- To cite this document: BenchChem. [Application Notes and Protocols for NEO2734 Formulation in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2955155#neo2734-formulation-for-in-vivo-studies\]](https://www.benchchem.com/product/b2955155#neo2734-formulation-for-in-vivo-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com